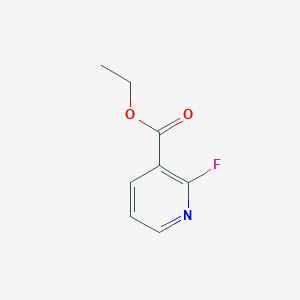

Ethyl 2-fluoronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVVBYDLMJMJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558614 | |

| Record name | Ethyl 2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113898-56-9 | |

| Record name | Ethyl 2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-fluoronicotinate: A Technical Guide for Researchers

CAS Number: 113898-56-9

This technical guide provides a comprehensive overview of Ethyl 2-fluoronicotinate, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document summarizes its chemical and physical properties, provides detailed hypothetical experimental protocols, and explores its potential applications in medicinal chemistry.

Core Properties and Data

This compound, with the IUPAC name ethyl 2-fluoropyridine-3-carboxylate, is a heterocyclic compound incorporating a fluorine atom at the 2-position of the pyridine ring.[1] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[2][3]

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. The following tables summarize the key physical and chemical properties.

| Identifier | Value | Source |

| CAS Number | 113898-56-9 | PubChem[1] |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[1] |

| Synonyms | Ethyl 2-fluoropyridine-3-carboxylate, 2-Fluoro-nicotinic acid ethyl ester | PubChem[1] |

| Computed Property | Value | Source |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 169.0539069 g/mol | PubChem[1] |

| Monoisotopic Mass | 169.0539069 g/mol | PubChem[1] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in readily accessible literature. However, based on established organic chemistry principles and procedures for analogous compounds, the following hypothetical protocols are provided for guidance.

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 2-fluoronicotinic acid.

Reaction:

2-Fluoronicotinic acid + Ethanol --(Acid Catalyst, Heat)--> this compound + Water

Materials:

-

2-Fluoronicotinic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Toluene (or other suitable solvent)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoronicotinic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or toluene.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and three distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atom and the ester group.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O single bond stretches, C-F stretch, and aromatic C-H and C=C/C=N stretches.

Mass Spectrometry (MS):

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Analytical Workflow

Caption: Typical analytical workflow for structure confirmation.

Applications in Drug Development

Fluorinated pyridine derivatives are of significant importance in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.[2][3]

While specific biological activities or signaling pathway involvement for this compound are not widely reported, its structural motif is present in a variety of biologically active compounds. It serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of the 2-fluoro substituent allows for nucleophilic aromatic substitution reactions, providing a handle to introduce diverse functionalities.

Researchers in drug discovery can utilize this compound as a starting material for the synthesis of libraries of novel compounds to be screened for various biological targets. Its derivatives could potentially be investigated as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The strategic placement of the fluorine atom makes it an attractive building block for creating drug candidates with improved pharmacokinetic and pharmacodynamic profiles.[2][3]

References

Ethyl 2-fluoronicotinate molecular weight and formula

This document provides core technical specifications for Ethyl 2-fluoronicotinate, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis.

While a comprehensive guide including experimental protocols and detailed signaling pathways is beyond the scope of this response, the following section summarizes the fundamental molecular properties of this compound. The data is presented to facilitate easy reference and comparison.

Molecular Properties

The fundamental molecular characteristics of this compound have been compiled from established chemical databases. These properties are essential for any experimental design or theoretical modeling involving this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1][2][3] |

| Molecular Weight | 169.15 g/mol | PubChem[1][3] |

| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[1] |

| CAS Number | 113898-56-9 | PubChem[1], AOBChem[2] |

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the common name of the compound and its primary molecular identifiers.

Caption: Relationship between the compound name and its molecular formula and weight.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Pyridine-3-Carboxylic Acid Ethyl Esters

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoronicotinate (CAS 113898-56-9) is a fluorinated derivative of nicotinic acid, a class of compounds of significant interest in medicinal chemistry and drug development.[1] The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule. A thorough structural characterization using various spectroscopic techniques is paramount for confirming the identity, purity, and structure of such compounds. This guide provides a comprehensive overview of the key spectroscopic methods used for the analysis of pyridine-3-carboxylic acid ethyl esters, using Ethyl nicotinate as a model.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl nicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for Ethyl nicotinate [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.23 | s | - | H-2 |

| 8.77 | d | 4.8 | H-6 |

| 8.30 | dt | 8.0, 1.8 | H-4 |

| 7.39 | dd | 8.0, 4.8 | H-5 |

| 4.42 | q | 7.1 | -OCH₂CH₃ |

| 1.42 | t | 7.1 | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Ethyl nicotinate [2]

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O |

| 153.4 | C-6 |

| 150.9 | C-2 |

| 136.9 | C-4 |

| 126.4 | C-3 |

| 123.3 | C-5 |

| 61.4 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Ethyl nicotinate

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 60 | [M - C₂H₄]⁺ |

| 106 | 85 | [M - OC₂H₅]⁺ |

| 78 | 95 | [C₅H₄N]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for Ethyl nicotinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-2980 | Medium | C-H stretch (aromatic and aliphatic) |

| 1725 | Strong | C=O stretch (ester) |

| 1590, 1480 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1280 | Strong | C-O stretch (ester) |

| 1100 | Strong | C-N stretch (pyridine ring) |

| 750 | Strong | C-H bend (out-of-plane) |

Sample Preparation: Thin film

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.[3]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5]

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

EI-MS Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).[6]

-

Electron Energy: 70 eV.[7]

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 seconds per scan.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide valuable structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.[8][9]

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[10]

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small organic molecule like this compound.

References

- 1. This compound | C8H8FNO2 | CID 14296371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. sites.bu.edu [sites.bu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. agilent.com [agilent.com]

- 9. ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Solubility of Ethyl 2-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-fluoronicotinate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its known physicochemical properties, qualitative solubility profile based on analogous compounds, and detailed experimental protocols for determining its solubility. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[1] |

| CAS Number | 113898-56-9 | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Qualitative Solubility Profile

While specific experimental data for this compound is scarce, the solubility of structurally similar compounds, such as ethyl nicotinate and ethyl isonicotinate, can provide valuable insights.[2][3][4][5] Generally, pyridine derivatives with ester functionalities exhibit good solubility in organic solvents and limited solubility in aqueous solutions.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Aqueous | Water, Buffered Solutions (pH 2-9) | Poorly Soluble | The presence of the ethyl ester group increases the lipophilicity of the molecule, reducing its affinity for polar aqueous media. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. |

| Polar Protic | Ethanol, Methanol | Soluble | The ester and pyridine nitrogen can act as hydrogen bond acceptors. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail methodologies for determining both thermodynamic and kinetic solubility.

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature.[6][7]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation can be used to accelerate the separation.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid material at the bottom. Filtration using a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of the dissolved this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Prepare a standard curve of the compound with known concentrations. Determine the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[8] This is often a high-throughput screening method used in early drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline). The final DMSO concentration should be low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the solution at a constant temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Precipitate Removal: Separate any precipitate by filtration or centrifugation.

-

Quantification: Analyze the concentration of the compound remaining in the solution using a suitable analytical technique like HPLC-UV or LC-MS.

Logical Classification of Solubility

A systematic approach to solubility testing can help in classifying the compound based on its acidic or basic properties.[9]

Caption: Solubility Classification Workflow.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]

- 5. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Ethyl 2-fluoronicotinate: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoronicotinate is a fluorinated pyridine derivative of growing interest in medicinal chemistry and drug development. Its unique electronic properties make it a valuable building block for the synthesis of novel therapeutic agents. As with any specialized chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, tailored for a scientific audience.

Physical and Chemical Properties

Quantitative data for this compound is limited, with many properties currently available only through computational models. The following table summarizes the available data. Researchers should exercise caution and handle the compound as if its experimental properties may differ.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| CAS Number | 113898-56-9 | PubChem[1] |

| Appearance | Not available (likely a liquid or low-melting solid) | General chemical knowledge |

| Boiling Point | Not available (experimental) | |

| Melting Point | Not available (experimental) | |

| Flash Point | Not available (experimental) | |

| Density | Not available (experimental) | |

| Solubility | Not available (experimental) | |

| Computed XLogP3 | 1.5 | PubChem[1] |

Toxicological Data and Exposure Limits

There is currently no specific toxicological data, such as LD50 or LC50 values, available for this compound. Furthermore, no occupational exposure limits (OELs) have been established. In the absence of this data, it is crucial to handle this compound with a high degree of caution, treating it as a potentially hazardous substance. The safety precautions outlined in this guide are based on the known hazards of similar pyridine and fluorinated organic compounds.

| Parameter | Value | Notes |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Handle with care to avoid all routes of exposure. |

| Skin Corrosion/Irritation | No data available | Assumed to be a skin irritant. Avoid contact. |

| Eye Damage/Irritation | No data available | Assumed to be an eye irritant. Wear eye protection. |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available | Treat as an unknown hazard. |

| Occupational Exposure Limits (OELs) | Not established | Minimize exposure to as low as reasonably practicable. |

Experimental Protocol: Safe Laboratory Handling

This protocol outlines the standard operating procedure for the safe handling of this compound in a research laboratory setting.

4.1. Engineering Controls

-

All work with this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[1]

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1]

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or puncture before use.

-

Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

4.3. Chemical Handling

-

Weighing and Transferring:

-

Perform all transfers of solid or liquid this compound within a fume hood to minimize the risk of inhalation or spillage.

-

Use a spatula or a syringe for transfers to avoid generating dust or splashes.

-

Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.

-

-

Reaction Setup and Monitoring:

-

Set up all reactions in a fume hood.

-

Ensure all glassware is free from defects and is securely clamped.

-

Continuously monitor reactions for any unexpected changes in temperature, pressure, or color.

-

4.4. Storage

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

-

Keep the container tightly sealed to prevent the release of vapors and to protect it from moisture.

4.5. Waste Disposal

-

All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips), must be disposed of as hazardous chemical waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

5.1. First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

5.2. Spill Response Workflow

The following diagram outlines the general procedure for responding to a small chemical spill of this compound in a laboratory setting. For large spills, evacuate the area and contact emergency services.

Caption: Workflow for a small chemical spill response.

Conclusion

While this compound holds promise as a valuable synthetic intermediate, the current lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely incorporate this compound into their synthetic endeavors. It is strongly recommended to consult the most recent Safety Data Sheet (SDS) from the supplier before use and to conduct a thorough risk assessment for any new experimental procedure involving this compound.

References

An In-Depth Technical Guide to Ethyl 2-fluoronicotinate for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, Ethyl 2-fluoronicotinate (CAS No. 113898-56-9) is a fluorinated pyridine derivative with significant potential in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, a detailed experimental protocol for its application in nucleophilic aromatic substitution, and a conceptual workflow for its utilization in synthetic chemistry.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to the needs of research and development laboratories. The purity and available quantities vary among suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application. The table below summarizes the offerings from several vendors.

| Supplier | Purity | Available Quantities | Additional Information |

| AOBChem | 95% | 5g, 10g, 25g, 100g | Inquire for larger quantities.[1][2] |

| United States Biological | Highly Purified | 100mg | - |

| Chiralen | 98% | 1g, 5g, 25g | Bulk inquiry available. |

| Sunway Pharm Ltd | 97% | 1g, 5g, 10g | -[3] |

| Molbase | - | - | Platform lists multiple suppliers.[4] |

Note: Pricing and stock availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the prediction of the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[5] |

| Molecular Weight | 169.15 g/mol | PubChem[5] |

| CAS Number | 113898-56-9 | PubChem[5] |

| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[5] |

| Synonyms | Ethyl 2-fluoropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester | PubChem[5] |

Application in Organic Synthesis: A Detailed Experimental Protocol

General Protocol for Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize an ethyl 2-(amino)nicotinate derivative via the displacement of the fluoride from this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., aniline, piperidine, morpholine) (1.0 - 1.5 equivalents)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol like n-butanol)

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)) (optional, but often used to scavenge the HF formed)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with a hot plate)

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography, appropriate solvents)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).

-

Addition of Reagents: To the stirred solution, add the amine (1.0 - 1.5 equivalents). If a base is used, add it to the reaction mixture (typically 1.5 - 2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific amine and solvent used. Typical temperatures range from 80 °C to 150 °C. The reaction progress should be monitored by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid has precipitated, it may be the product or a salt. The work-up procedure will depend on the properties of the product. A typical work-up involves:

-

Pouring the reaction mixture into water or a saturated aqueous solution of sodium bicarbonate.

-

Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Washing the combined organic layers with brine.

-

Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filtering and concentrating the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is then purified, typically by silica gel column chromatography, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow: Nucleophilic Aromatic Substitution

The following diagram illustrates the general workflow for the synthesis of a substituted nicotinic acid derivative from this compound via a nucleophilic aromatic substitution reaction.

Signaling Pathway Involvement

Currently, there is a lack of specific information in publicly available scientific literature detailing the direct involvement of this compound or its immediate derivatives in specific signaling pathways. However, the broader class of substituted pyridines, which can be synthesized from this precursor, are known to be potent modulators of various biological targets, including kinases. For instance, analogues of pirfenidone, an anti-fibrotic agent, have been synthesized from substituted pyridones.[6][7][8] The development of novel kinase inhibitors often involves the use of heterocyclic scaffolds like the one provided by this compound.[9]

For researchers in drug development, this compound serves as a key starting material for generating libraries of compounds to be screened against various biological targets. The diagram below represents a conceptual relationship where derivatives of this compound can be synthesized to target and inhibit a generic kinase signaling pathway.

This guide provides a foundational understanding of this compound for its application in research and drug development. The versatility of this compound in organic synthesis, particularly for accessing novel substituted pyridines, underscores its importance as a valuable tool for medicinal chemists. Further research into the biological activities of its derivatives is likely to uncover more specific roles in modulating key signaling pathways.

References

- 1. usbio.net [usbio.net]

- 2. aobchem.com [aobchem.com]

- 3. Ethyl 2-fluoropyridine-3-carboxylate - CAS:113898-56-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. molbase.com [molbase.com]

- 5. This compound | C8H8FNO2 | CID 14296371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Rising Profile of Ethyl 2-fluoronicotinate in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold

For Immediate Release

Shanghai, China – December 28, 2025 – As the landscape of drug discovery continually evolves, the demand for novel molecular scaffolds with enhanced pharmacological properties is paramount. Ethyl 2-fluoronicotinate, a fluorinated derivative of the nicotinic acid framework, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique structural and electronic properties offer a versatile platform for the synthesis of innovative therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the potential applications of this compound, summarizing its synthetic utility, and presenting hypothetical yet plausible experimental designs based on the known reactivity of analogous compounds.

Introduction: The Fluorine Advantage in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2-fluoropyridine moiety, a key feature of this compound, is particularly advantageous. The high electronegativity of the fluorine atom at the 2-position renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable handle for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

Core Chemical Data for this compound

To facilitate its use in research and development, the fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.15 g/mol |

| CAS Number | 113898-56-9 |

| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate |

| Synonyms | Ethyl 2-fluoropyridine-3-carboxylate |

Potential Therapeutic Applications

While specific drugs derived from this compound are not yet prevalent in the public domain, the broader class of 2-fluoronicotinic acid derivatives has shown promise in several therapeutic areas.

Oncology

The pyridine nucleus is a common scaffold in a multitude of kinase inhibitors. The ability to functionalize the 2-position of the pyridine ring of this compound allows for the synthesis of derivatives that can target the ATP-binding site of various kinases implicated in cancer progression.

Anti-inflammatory Agents

Derivatives of nicotinic acid have been explored for their anti-inflammatory properties. The unique electronic profile conferred by the fluorine atom in this compound can be leveraged to design novel anti-inflammatory agents with improved potency and pharmacokinetic profiles.

Synthetic Utility and Key Reactions

The primary synthetic utility of this compound lies in the reactivity of the C-F bond towards nucleophiles. This allows for the facile synthesis of a diverse range of substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

A generalized workflow for the nucleophilic substitution on this compound is depicted below. This reaction is central to the derivatization of the scaffold.

Caption: Generalized workflow for nucleophilic aromatic substitution on this compound.

Detailed Experimental Protocol (Hypothetical Example): Synthesis of Ethyl 2-(phenylamino)nicotinate

This protocol is based on established procedures for similar 2-halopyridine compounds.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound in DMF, add aniline and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-(phenylamino)nicotinate.

Potential Signaling Pathway Involvement

Derivatives of this compound, particularly those designed as kinase inhibitors, could potentially modulate key signaling pathways involved in cell growth and proliferation, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor derived from this compound (E2FN).

Future Outlook

This compound represents a promising and currently underexplored building block in medicinal chemistry. Its inherent reactivity and the advantageous properties of the 2-fluoropyridine motif provide a strong foundation for the development of next-generation therapeutics. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully unlock the potential of this versatile scaffold. As more data becomes available, a clearer picture of its role in drug discovery will undoubtedly emerge, paving the way for new and effective treatments for a range of diseases.

An In-depth Technical Guide to the Synthesis of Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the pyridine scaffold is a paramount strategy in modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing fluorinated pyridines, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Direct C-H Fluorination

Direct C-H fluorination represents an atom-economical approach to introduce fluorine into a pre-existing pyridine ring. This method avoids the need for pre-functionalized substrates, offering a more streamlined synthetic route.

A notable reagent for this transformation is silver(II) fluoride (AgF₂), which facilitates the site-selective fluorination of pyridines and diazines.[1][2] The reaction typically occurs at or near ambient temperature with high selectivity for the position adjacent to the ring nitrogen (C2-position).[1][2] The reaction is tolerant of various functional groups, although it is not compatible with free amines, alcohols, or electron-rich five-membered heterocycles.[3]

Quantitative Data: Direct C-H Fluorination with AgF₂

| Substrate | Product | Yield (%) | Regioselectivity (C2:other) | Reference |

| Pyridine | 2-Fluoropyridine | 85 | >20:1 | [2] |

| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | 78 | Exclusive | [4] |

| 3-Bromopyridine | 2-Fluoro-3-bromopyridine | 75 | Exclusive | [4] |

| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | 82 | Exclusive | [4] |

| 3-(Trifluoromethyl)pyridine | 2-Fluoro-3-(trifluoromethyl)pyridine | 70 | Exclusive | [4] |

| 3,5-Dichloropyridine | 2-Fluoro-3,5-dichloropyridine | 88 | Exclusive | [4] |

| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 79-81 | Exclusive | [5] |

Experimental Protocol: Direct C-H Fluorination of 2-Phenylpyridine with AgF₂

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Celite

-

Methyl tert-butyl ether (MTBE)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, charge anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).[6]

-

Fit the flask with a rubber septum and a nitrogen inlet.[6]

-

Place the flask in an ambient temperature water bath (22-23 °C).[5]

-

Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) in a glass vial and add it in one portion to the stirred reaction mixture.[5][6]

-

Stir the reaction mixture for 90 minutes.[6]

-

Upon completion, filter the reaction mixture over a pad of Celite (50 g) wetted with MeCN.[6]

-

Concentrate the filtrate under reduced pressure.[5]

-

To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.[5]

-

Remove the resulting silver salts by filtration.[5]

-

Separate the layers of the filtrate and wash the organic layer with saturated aqueous NaCl (50 mL).[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil (yield: 79-81%).[5]

Mechanistic Pathway: Direct C-H Fluorination with AgF₂

The mechanism is believed to be analogous to the Chichibabin amination reaction.[2][7] It is initiated by the coordination of the pyridine nitrogen to the silver(II) center, followed by the addition of a fluoride ligand and subsequent hydrogen atom abstraction.[4][8]

Caption: Proposed mechanism for direct C-H fluorination of pyridine with AgF₂.

Electrophilic Fluorination of Dihydropyridine Derivatives

This two-step approach involves the initial electrophilic fluorination of a dihydropyridine precursor, followed by the elimination of hydrogen fluoride to yield the aromatic fluorinated pyridine. Selectfluor® is a commonly employed electrophilic fluorinating agent for this purpose.[5][9]

Quantitative Data: Electrophilic Fluorination with Selectfluor®

| Dihydropyridine Substrate | Fluorinated Pyridine Product | Yield (%) | Reference |

| Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydropyridine-3-carboxylate | Methyl 2-methyl-5-nitro-6-phenyl-3-fluoronicotinate | 72-91 (elimination step) | [10] |

| Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-5-fluoro-1,4-dihydropyridine-3-carboxylate | Not reported directly | [5] |

| Methyl 2-methyl-5-nitro-6-(4-methoxyphenyl)-1,2-dihydropyridine-3-carboxylate | Methyl 2-methyl-5-nitro-6-(4-methoxyphenyl)-3-fluoronicotinate | 72-91 (elimination step) | [10] |

Experimental Protocol: Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor®

Materials:

-

1,2-Dihydropyridine derivative

-

Selectfluor®

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

Dissolve the 1,2-dihydropyridine (1 equivalent) in anhydrous acetonitrile under an argon atmosphere and cool the solution to 0 °C.[11]

-

In a separate flask, dissolve Selectfluor® (1.1 equivalents) in anhydrous acetonitrile.

-

Slowly add the Selectfluor® solution to the stirred solution of the 1,2-dihydropyridine at 0 °C.[11]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the resulting 3-fluoro-3,6-dihydropyridine can often be used without further purification.[11]

-

To achieve the final fluorinated pyridine, the intermediate 3-fluoro-3,6-dihydropyridine is subjected to conditions that promote the elimination of hydrogen fluoride, such as storing in deuterochloroform solution at room temperature for 2-4 days, which can yield the corresponding pyridine in 72-91% yields after column chromatography.[10]

Mechanistic Pathway: Electrophilic Fluorination of Dihydropyridine

The reaction proceeds through the electrophilic addition of the "F+" equivalent from Selectfluor® to the double bond of the dihydropyridine, forming a cationic intermediate. Subsequent elimination of a proton and the TEDA moiety (from Selectfluor®) leads to the fluorinated dihydropyridine, which then undergoes elimination of HF to afford the fluorinated pyridine.[5]

Caption: General mechanism for the synthesis of fluorinated pyridines via electrophilic fluorination of dihydropyridines.

Nucleophilic Aromatic Substitution (Halex Reaction)

The Halogen Exchange (Halex) reaction is a powerful and industrially relevant method for introducing fluorine into electron-deficient aromatic systems, including pyridines.[1][12] This nucleophilic aromatic substitution (SNA) reaction involves the displacement of a halide (typically chloride or bromide) with a fluoride ion, often from a source like potassium fluoride (KF) or cesium fluoride (CsF).[1] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.[1]

Quantitative Data: Halex Reaction of Chloropyridines

| Substrate | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pentachloropyridine | KF | Sulfolane | 220 | 83 (for perfluoropyridine) | [1] |

| 2-Chloro-5-nitropyridine | KF | DMSO | 150 | >95 | [12] |

| 2,6-Dichloropyridine | CsF | Sulfolane | 200 | 75 (for 2-chloro-6-fluoropyridine) | [1] |

| 2-Chloropyridine | Anhydrous NBu₄F | Dioxane | Room Temp. | 95 | [13] |

| 3-Chloropyridine | Anhydrous NBu₄F | Dioxane | Room Temp. | <5 | [13] |

Experimental Protocol: General Procedure for Halex Reaction

Materials:

-

Chloropyridine derivative

-

Anhydrous potassium fluoride (KF)

-

Polar aprotic solvent (e.g., DMSO, Sulfolane)

-

Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

-

To a dry reaction vessel, add the chloropyridine derivative, anhydrous potassium fluoride (excess, e.g., 2-4 equivalents), and the polar aprotic solvent.[1]

-

If desired, add a phase-transfer catalyst.

-

Heat the reaction mixture to the required temperature (typically 150-250 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Mechanistic Pathway: Halex Reaction

The Halex reaction proceeds via a classical SNAr mechanism. The fluoride ion attacks the electron-deficient carbon atom bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to yield the fluorinated pyridine.[1]

Caption: Mechanism of the Halex reaction for the synthesis of fluoropyridines.

Other Notable Synthetic Methods

Deoxyfluorination of Hydroxypyridines

Deoxyfluorination reagents convert readily available hydroxypyridines into their corresponding fluoro derivatives. Reagents such as PyFluor are effective for this transformation, offering good yields and selectivity.[14][15] This method is particularly useful for late-stage fluorination in drug discovery programs.[16]

meta-Selective Fluorination via Zincke Imine Intermediates

Achieving meta-selective fluorination of pyridines is a significant challenge. A novel approach involves the ring-opening of pyridines to form Zincke imine intermediates, which then undergo regioselective fluorination with an electrophilic fluorine source, followed by ring-closure to yield the 3-fluoropyridine.[11][17]

Balz-Schiemann Reaction

A classical method for the synthesis of aryl fluorides, the Balz-Schiemann reaction, can be applied to aminopyridines.[3][18] The process involves the diazotization of an aminopyridine to form a diazonium tetrafluoroborate salt, which upon thermal or photolytic decomposition, yields the corresponding fluoropyridine.[3][19] While effective, this method can be hazardous on a large scale due to the instability of diazonium salts.[19]

Synthesis from Fluorinated Building Blocks

The use of pre-fluorinated building blocks is a robust strategy for the construction of complex fluorinated pyridines. This approach offers excellent control over the position of the fluorine atom. Examples of such building blocks include 3-Fluoro-4-pyridineboronic acid pinacol ester, which is amenable to Suzuki-Miyaura cross-coupling reactions to introduce the fluoropyridine moiety into a larger molecule.[20][21]

Conclusion

The synthesis of fluorinated pyridines is a dynamic field with a diverse array of methodologies available to the modern chemist. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. Direct C-H fluorination and late-stage deoxyfluorination offer elegant solutions for rapid analogue synthesis, while the Halex reaction remains a workhorse for large-scale production. The development of novel strategies, such as the use of Zincke imine intermediates, continues to expand the toolkit for accessing previously challenging fluorinated pyridine isomers. A thorough understanding of these methods, their quantitative aspects, and their underlying mechanisms is crucial for the successful design and execution of synthetic campaigns targeting novel fluorinated pyridine-containing molecules.

References

- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. gchemglobal.com [gchemglobal.com]

- 13. researchgate.net [researchgate.net]

- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 15. researchgate.net [researchgate.net]

- 16. brynmawr.edu [brynmawr.edu]

- 17. 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. | Semantic Scholar [semanticscholar.org]

- 18. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 19. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 20. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 2-fluoronicotinate: Synthesis, Structural Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoronicotinate, a fluorinated derivative of the pyridine carboxylic acid scaffold, represents a valuable starting point for the development of novel therapeutic agents. The incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly influence the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. It covers synthetic methodologies, structure-activity relationships (SAR), and biological activities, with a focus on their potential in drug discovery. Detailed experimental protocols for synthesis and relevant biological assays are provided, alongside a quantitative summary of the biological activities of related compounds.

Introduction to this compound

This compound (also known as ethyl 2-fluoropyridine-3-carboxylate) is a heterocyclic compound with the molecular formula C8H8FNO2.[1] The presence of the electron-withdrawing fluorine atom on the pyridine ring modifies the electronic properties of the molecule, which can lead to enhanced biological activity and improved pharmacokinetic profiles compared to its non-fluorinated counterparts.[2][3] Fluorinated pyridines are key components in a number of FDA-approved drugs, highlighting the importance of this structural motif in medicinal chemistry.[2][4] This guide will explore the synthesis, derivatization, and biological evaluation of compounds based on the this compound core.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common approach involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. For instance, the synthesis of radiolabeled 2-[18F]-fluoroisonicotinic acid hydrazide starts with the nucleophilic displacement on an ethyl-2-(trimethylammonium)-isonicotinate precursor.[5]

A general synthetic workflow for preparing fluoronicotinate derivatives and subsequently evaluating their biological activity is depicted below.

Structural Analogs and Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be modulated by modifying various parts of the molecule. Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, are crucial for optimizing lead compounds.[6][7]

For a related series of pyrimidine-5-carboxylate inhibitors of AP-1 and NF-κB, it was found that substitution on the amino group at the 2-position could lead to a 2- to 6-fold improvement in potency.[6] While specific SAR data for a broad range of this compound analogs is not extensively published in a single source, general principles from related fluorinated heterocyclic compounds can be applied. For example, the position of the fluorine atom and the nature of the ester group can significantly impact activity.

Biological Activity and Potential Therapeutic Applications

Fluorinated nicotinic acid derivatives have been investigated for a range of biological activities, including anticancer, antifungal, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have reported the in vitro anticancer activity of compounds containing fluoropyridine and related heterocyclic scaffolds. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative (3a) | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [8] |

| Imidazo[1,2-c]pyrimidine derivative | MCF-7 (Breast Cancer) | 43.4 | [8] |

| Imidazo[1,2-c]pyrimidine derivative | MDA-MB-231 (Breast Cancer) | 35.9 | [8] |

| Benzo[a]phenazine derivative (5d-2) | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [9] |

| Furopyridone derivative | KYSE70 (Esophageal Cancer) | 0.655 µg/mL | [10] |

| Furopyridone derivative | KYSE150 (Esophageal Cancer) | 0.655 µg/mL | [10] |

Antifungal Activity

Novel 2-aminonicotinamide derivatives, which share the nicotinamide core with this compound, have shown potent in vitro antifungal activity against various Candida species. These compounds are believed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[11]

| Compound | Fungal Strain | MIC80 (µg/mL) | Reference |

| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11g) | C. albicans | 0.0313 | [11] |

| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11h) | C. albicans | 0.0313 | [11] |

| Compound 11g | Fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, Cryptococcus neoformans | 0.0313 - 2.0 | [11] |

Anti-inflammatory Activity and NF-κB Inhibition

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a key regulator of inflammation, and its constitutive activation is associated with various inflammatory diseases and cancers.[12] Inhibition of this pathway is a significant therapeutic goal. Some heterocyclic compounds structurally related to this compound have been identified as inhibitors of NF-κB mediated gene expression.[6]

The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12]

Key Experimental Protocols

General Synthesis of this compound Analogs

This protocol is a general representation for the synthesis of fluorinated nicotinic acid esters.

-

Esterification of 2-chloronicotinic acid: To a solution of 2-chloronicotinic acid in ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). After completion, neutralize the reaction mixture and extract the product, ethyl 2-chloronicotinate, with an organic solvent.

-

Fluorination: The ethyl 2-chloronicotinate is then subjected to a halogen exchange (Halex) reaction. This is typically performed using a fluoride salt, such as potassium fluoride (KF), in a high-boiling point aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is heated to facilitate the nucleophilic aromatic substitution of the chlorine atom with fluorine.

-

Purification: The crude this compound is purified using column chromatography on silica gel to yield the pure product.

-

Derivatization: The ester group of this compound can be further modified. For example, hydrolysis with a base like sodium hydroxide will yield 2-fluoronicotinic acid. Amidation can be achieved by reacting the ester with an appropriate amine.

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of a test compound on NF-κB transcriptional activity.[13]

-

Cell Culture: Seed a human embryonic kidney cell line (HEK293T) that is stably transfected with an NF-κB luciferase reporter construct into a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB agonist, such as 10 ng/mL of TNF-α, for 6-8 hours to induce NF-κB activation.

-

Lysis and Luciferase Measurement: Lyse the cells and add a luciferase assay reagent. Measure the luminescence using a luminometer.

-

Data Analysis: The inhibitory effect of the compound is determined by the reduction in luminescence compared to the stimulated control. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NF-κB activity.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine into the nicotinic acid scaffold provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The data presented in this guide highlight the potential of these compounds as anticancer, antifungal, and anti-inflammatory agents. Future research should focus on the synthesis of a broader range of analogs and the comprehensive evaluation of their structure-activity relationships to identify lead compounds with enhanced potency and selectivity. Further investigation into the precise mechanisms of action, including the identification of specific molecular targets, will be crucial for the clinical translation of these promising therapeutic agents.

References

- 1. This compound | C8H8FNO2 | CID 14296371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. benchchem.com [benchchem.com]

Physical and chemical properties of Ethyl 2-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoronicotinate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The presence of a fluorine atom at the 2-position of the pyridine ring imparts unique electronic properties, enhancing its reactivity and potential as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. Furthermore, this document explores its chemical reactivity, potential biological activities, and safety considerations, serving as a crucial resource for researchers in the pharmaceutical and chemical sciences.

Chemical and Physical Properties

| Property | Value | Source/Method |

| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[1] |

| CAS Number | 113898-56-9 | PubChem[1] |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid (Predicted) | N/A |

| Boiling Point | ~78 °C at 0.1 mmHg (Estimated) | Based on Ethyl 2-chloronicotinate[2] |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Soluble in common organic solvents (Predicted) | N/A |

| XLogP3 | 1.5 | Computed by PubChem[1] |

| Topological Polar Surface Area | 39.2 Ų | Computed by PubChem[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route involves the fluorination of the corresponding pyridine N-oxide. This method is generally applicable to the synthesis of 2-fluoropyridines.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available ethyl nicotinate.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl nicotinate N-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl nicotinate (1 equivalent) in dichloromethane (DCM).

-

Addition of Oxidizing Agent: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl nicotinate N-oxide (1 equivalent) in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: Add a suitable fluorinating agent, such as Selectfluor® (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by vacuum distillation or column chromatography.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | dd | 1H | H at position 6 |

| ~8.1 | ddd | 1H | H at position 4 |

| ~7.2 | dd | 1H | H at position 5 |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 (d, ¹JCF ≈ 240 Hz) | C at position 2 |

| ~150 | C at position 6 |

| ~140 | C at position 4 |

| ~122 | C at position 5 |

| ~118 | C at position 3 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, 1470 | Medium | C=C and C=N stretching (aromatic ring) |

| ~1300-1000 | Strong | C-O stretch and C-F stretch |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 169. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give a fragment at m/z = 124, and the subsequent loss of carbon monoxide (-CO, m/z = 28) to yield a fragment at m/z = 96.

Caption: Predicted mass spectrometry fragmentation pathway.

Chemical Reactivity

The key to the chemical reactivity of this compound lies in the 2-fluoro substituent on the pyridine ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).

The fluorine atom is an excellent leaving group in SₙAr reactions, often showing higher reactivity than other halogens like chlorine. This allows for the facile introduction of a wide range of nucleophiles at the 2-position under relatively mild conditions.

Nucleophilic Aromatic Substitution (SₙAr) Pathway

Caption: Generalized pathway for nucleophilic aromatic substitution.

Common nucleophiles that can be employed include:

-

O-Nucleophiles: Alcohols, phenols (leading to ethers)

-

N-Nucleophiles: Amines, amides (leading to substituted amines)

-

S-Nucleophiles: Thiols (leading to thioethers)

-

C-Nucleophiles: Grignard reagents, organolithium compounds

Potential Biological Activities and Applications

While specific biological data for this compound is limited, the broader class of fluorinated nicotinic acid derivatives has shown promise in various therapeutic areas. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[3][4]

Derivatives of nicotinic acid are known to exhibit a range of biological activities, including:

-

Anti-inflammatory effects

-

Antimicrobial (antibacterial and antifungal) properties

-

Potential as enzyme inhibitors

The unique reactivity of this compound makes it an attractive starting material for the synthesis of novel drug candidates. By using SₙAr reactions, a diverse library of compounds can be generated for high-throughput screening in various disease models.

Safety and Handling

Specific toxicity data for this compound is not available. However, as with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Based on related compounds, it may be irritating to the eyes, skin, and respiratory system.

Conclusion

This compound is a valuable synthetic intermediate with considerable potential for the development of novel pharmaceuticals and agrochemicals. Its key feature is the highly reactive 2-fluoro substituent, which allows for versatile functionalization of the pyridine ring. While a comprehensive set of experimental data is yet to be published, this guide provides a solid foundation of its properties, synthesis, and reactivity based on available information and predictive models. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to Ethyl 2-fluoronicotinate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoronicotinate, a fluorinated pyridine derivative, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the fluorine substituent on the pyridine ring, enhance its reactivity and potential for creating novel molecular entities. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, detailed synthetic protocols, and its emerging role in the synthesis of pharmacologically active compounds.

Introduction

This compound, also known by its synonyms Ethyl 2-fluoropyridine-3-carboxylate and 3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester , is a key intermediate in the synthesis of a variety of complex organic molecules.[1] The incorporation of a fluorine atom at the 2-position of the pyridine ring significantly influences the molecule's reactivity, making it a valuable synthon for introducing the 2-fluoropyridinyl moiety into target structures.[2] This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with the necessary information for its effective utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 113898-56-9 | [3] |

| Molecular Formula | C₈H₈FNO₂ | [3] |

| Molecular Weight | 169.15 g/mol | [3] |

| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | [3] |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 169.05390666 Da | [3] |